molecular formula C10H11IO3 B1314635 Ethyl 2-(2-iodophenoxy)acetate CAS No. 90794-32-4

Ethyl 2-(2-iodophenoxy)acetate

Cat. No. B1314635
CAS RN: 90794-32-4
M. Wt: 306.1 g/mol
InChI Key: QKIPCODYWJKHRE-UHFFFAOYSA-N
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Patent
US07115611B2

Procedure details

9.10 g (41.4 mmol) of o-iodophenol was dissolved in 102 ml of acetone and treated subsequently at 0° C. with 14.8 g (1.1 eq.) of cesium carbonate and 4.57 ml (1.0 eq.) of ethyl bromoacetate. After vigorous stirring for 1 h at ambient temperature and filtration, the bulk of solvent was evaporated and the residue redissolved in AcOEt. Washing with water, drying over magnesium sulfate, and evaporation of the solvents finally produced 12.66 g of pure title compound as colorless oil.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
4.57 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>CC(C)=O>[CH2:20]([O:19][C:17](=[O:18])[CH2:16][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[I:1])[CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
IC1=C(C=CC=C1)O
Name
Quantity
102 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
14.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
4.57 mL
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After vigorous stirring for 1 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
the bulk of solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in AcOEt
WASH
Type
WASH
Details
Washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate, and evaporation of the solvents finally produced 12.66 g of pure title compound as colorless oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OC(COC1=C(C=CC=C1)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.